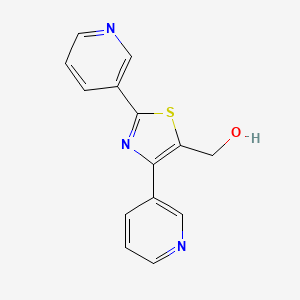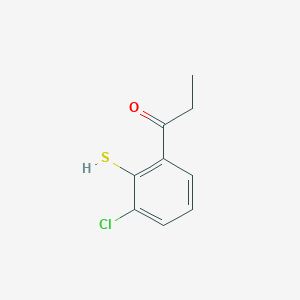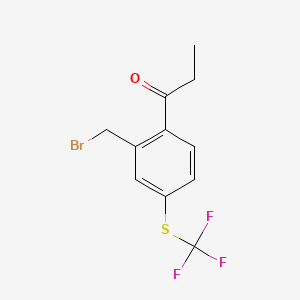
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: of the aromatic ring to introduce bromine substituents.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted aromatic compounds.
- Various derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
- 1-(2-Amino-4-chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-4-(methyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of both amino and bromomethyl groups, which provide distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[2-amino-4-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-7-1-2-8(10(13)3-7)4-9(14)6-12/h1-3H,4-6,13H2 |
Clave InChI |
WHUVHMYAEGEHTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)

![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)




![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)



